molecular formula C13H19NO2 B4982140 N-(4-methoxyphenyl)-2-methylpentanamide

N-(4-methoxyphenyl)-2-methylpentanamide

Cat. No. B4982140
M. Wt: 221.29 g/mol
InChI Key: WAIGVHVKQCMLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-methylpentanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that is structurally similar to fentanyl. It is classified as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use. However, despite its illicit status, methoxyacetylfentanyl has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways.

Mechanism of Action

Methoxyacetylfentanyl works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor and leads to the release of endogenous opioids, such as endorphins, which produce analgesia and euphoria. Methoxyacetylfentanyl also inhibits the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the reward and stress response systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. Methoxyacetylfentanyl can also cause tolerance and physical dependence, which can lead to withdrawal symptoms when use is discontinued.

Advantages and Limitations for Lab Experiments

Methoxyacetylfentanyl has several advantages for use in scientific research. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. Methoxyacetylfentanyl is also stable and can be stored for long periods of time, which makes it convenient for use in experiments.
However, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl also has several limitations. It is a controlled substance, which means that it is difficult to obtain and requires special permits and licenses. Methoxyacetylfentanyl is also highly potent and can be dangerous if not handled properly. Researchers must take precautions to ensure their safety when working with this compound.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl. One area of interest is the development of new opioid analgesics that are safer and less addictive than current opioids. Methoxyacetylfentanyl could be used as a starting point for the development of these new compounds.
Another area of interest is the role of the kappa-opioid receptor in pain processing. Methoxyacetylfentanyl has been found to have a high affinity for this receptor, and further research could lead to the development of new treatments for pain that target this receptor.
In conclusion, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl is a synthetic opioid that has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. Methoxyacetylfentanyl has several advantages for use in scientific research, but also has limitations due to its controlled status and high potency. Future research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl could lead to the development of new treatments for pain and addiction.

Synthesis Methods

Methoxyacetylfentanyl can be synthesized through various methods, including acylation of fentanyl with N-(4-methoxyphenyl)-2-methylpentanamidel chloride or by using a palladium-catalyzed coupling reaction. The synthesis of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl requires specialized equipment and knowledge, and it is not recommended for amateur chemists.

Scientific Research Applications

Methoxyacetylfentanyl has been used in scientific research to study the opioid receptors and pain pathways in the body. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Methoxyacetylfentanyl has also been used to study the role of the kappa-opioid receptor in pain processing.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-10(2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIGVHVKQCMLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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